
5-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-((1,5-dimetil-1H-pirazol-3-il)metil)furano-2-carboxílico es un compuesto heterocíclico que combina un anillo de pirazol y un anillo de furano. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos, incluida la química medicinal y la ciencia de los materiales. La presencia de ambos grupos pirazol y furano en su estructura imparte propiedades químicas únicas que pueden explotarse para diferentes propósitos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-((1,5-dimetil-1H-pirazol-3-il)metil)furano-2-carboxílico típicamente implica la ciclación de precursores apropiados. Un método común implica la reacción de 1,5-dimetil-1H-pirazol-3-carbaldehído con ácido furano-2-carboxílico en condiciones ácidas. La reacción generalmente se lleva a cabo en un disolvente como etanol o metanol, con la adición de un catalizador como el ácido p-toluensulfónico para facilitar el proceso de ciclación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-((1,5-dimetil-1H-pirazol-3-il)metil)furano-2-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que resulta en la formación de alcoholes o aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de pirazol, utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio acuoso o peróxido de hidrógeno en un disolvente orgánico.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Halógenos (por ejemplo, bromo) en presencia de un catalizador o agentes alquilantes como el yoduro de metilo.
Principales productos formados
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Derivados halogenados, derivados alquilados.
Aplicaciones Científicas De Investigación
El ácido 5-((1,5-dimetil-1H-pirazol-3-il)metil)furano-2-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas únicas.
Mecanismo De Acción
El mecanismo de acción del ácido 5-((1,5-dimetil-1H-pirazol-3-il)metil)furano-2-carboxílico depende de su aplicación específica. En química medicinal, puede actuar uniéndose a objetivos moleculares específicos como enzimas o receptores, modulando así su actividad. La presencia de ambos anillos pirazol y furano permite interacciones con diversas moléculas biológicas, lo que lleva a posibles efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 1,5-dimetil-1H-pirazol-3-carboxílico: Estructura similar pero carece del anillo de furano.
Ácido furano-2-carboxílico: Contiene el anillo de furano pero carece del grupo pirazol.
3,5-Dimetil-1H-pirazol: Contiene el anillo de pirazol pero carece de los grupos ácido carboxílico y furano.
Singularidad
El ácido 5-((1,5-dimetil-1H-pirazol-3-il)metil)furano-2-carboxílico es único debido a la combinación de anillos pirazol y furano en su estructura
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
5-[(1,5-dimethylpyrazol-3-yl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-7-5-8(12-13(7)2)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15) |
Clave InChI |
WUFXIAVYYOBXBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C)CC2=CC=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



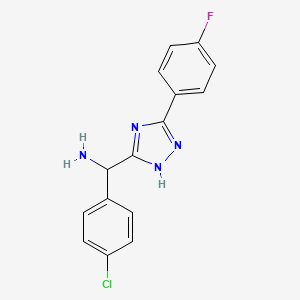
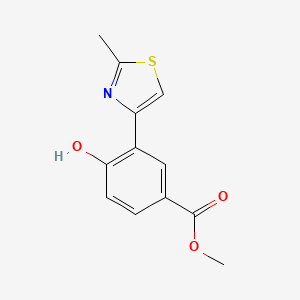

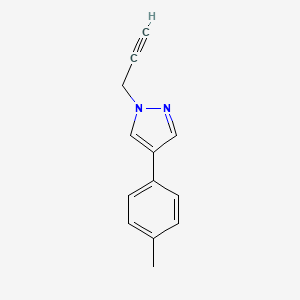



![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
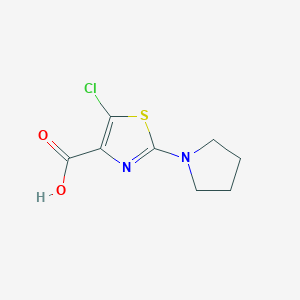

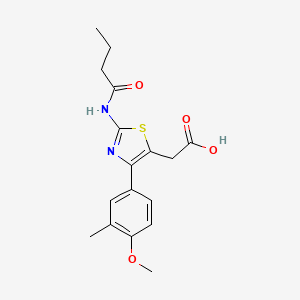
![(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796174.png)

